molecular formula C9H21NO B13103751 2-(Diethylamino)pentan-1-ol

2-(Diethylamino)pentan-1-ol

Cat. No.: B13103751
M. Wt: 159.27 g/mol
InChI Key: VSXYCTPJADGSDV-UHFFFAOYSA-N
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Description

2-(Diethylamino)pentan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a diethylamino group attached to the second carbon of a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of pentan-1-ol with diethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohol derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-(Diethylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)pentan-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: A primary alcohol with a similar structure but lacks the diethylamino group.

    Diethylaminoethanol: Contains a diethylamino group but has a shorter carbon chain.

Uniqueness

2-(Diethylamino)pentan-1-ol is unique due to the presence of both a diethylamino group and a pentanol chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-(diethylamino)pentan-1-ol

InChI

InChI=1S/C9H21NO/c1-4-7-9(8-11)10(5-2)6-3/h9,11H,4-8H2,1-3H3

InChI Key

VSXYCTPJADGSDV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)N(CC)CC

Origin of Product

United States

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